Product packaging for (3S,4R)-3-[(R)-1-(tert-butyldimethylsilyloxy) ethyl]-4-[(R)-2-tetrahydrofuranoylthio]-2-azetidinone(Cat. No.:CAS No. 106560-32-1)

(3S,4R)-3-[(R)-1-(tert-butyldimethylsilyloxy) ethyl]-4-[(R)-2-tetrahydrofuranoylthio]-2-azetidinone

Cat. No.: B601491
CAS No.: 106560-32-1
M. Wt: 359.6 g/mol
InChI Key: CYIYODQQOPTSEF-NRWUCQMLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Faropenem Related Compound 1 is a fully characterized chemical impurity and degradation product of the active pharmaceutical ingredient (API) Faropenem, a broad-spectrum oral penem antibiotic . This compound, with the CAS registry number 106560-32-1, serves as a critical reference standard for analytical method development (AMD), method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It provides essential traceability and compliance against major pharmacopeial standards such as the USP and EP, helping to ensure the safety, purity, and efficacy of the final pharmaceutical product . The impurity profile of Faropenem typically includes ring-opened beta-lactam hydrolysis products and epimeric isomers at stereogenic centers . Using this qualified reference standard allows researchers to accurately identify, separate, and quantify this specific related substance using stability-indicating techniques like reversed-phase HPLC or LC-MS, in line with ICH guidelines for impurity profiling . This product is intended for research purposes as a regulatory standard and is not for human or veterinary use.

Properties

CAS No.

106560-32-1

Molecular Formula

C16H29NO4SSi

Molecular Weight

359.6 g/mol

IUPAC Name

S-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] (2R)-oxolane-2-carbothioate

InChI

InChI=1S/C16H29NO4SSi/c1-10(21-23(5,6)16(2,3)4)12-13(18)17-14(12)22-15(19)11-8-7-9-20-11/h10-12,14H,7-9H2,1-6H3,(H,17,18)/t10-,11-,12+,14-/m1/s1

InChI Key

CYIYODQQOPTSEF-NRWUCQMLSA-N

Appearance

White to light brown powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2R)​- 2-​Furancarbothioic acid, tetrahydro-​, S-​[(2R,​3S)​-​3-​[(1R)​-​1-​[[(1,​1-​dimethylethyl)​dimethylsilyl]​oxy]​ethyl]​-​4-​oxo-​2-​azetidinyl] ester; 

Origin of Product

United States

Structural Characterization and Relationship to Faropenem

Systematic Nomenclature and Structural Analogies

From a chemical nomenclature perspective, Faropenem (B194159) Related Compound 1 is identified by its systematic IUPAC name: (R)-S-((2R, 3S)-3-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl) tetrahydrofuran-2-carbothioate. veeprho.com Its unique identity is further solidified by its CAS Registry Number, 106560-32-1.

Structurally, it is an analogue of a significant portion of the Faropenem molecule. It contains the core azetidin-2-one (B1220530) (β-lactam) ring, which is a hallmark of penem (B1263517) and carbapenem (B1253116) antibiotics and essential for their antibacterial activity. Attached to this ring are two key side chains that are also present in the final Faropenem structure: an ethyl group at position 3 and a tetrahydrofuran-2-carbothioate group at position 2. The critical difference and the reason for its designation as a "related compound" or intermediate is the presence of a tert-butyldimethylsilyl (TBDMS) protecting group on the hydroxyl function of the ethyl side chain. This protecting group is vital during synthesis to prevent unwanted reactions.

Identifier Value
Systematic IUPAC Name (R)-S-((2R, 3S)-3-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl) tetrahydrofuran-2-carbothioate veeprho.com
CAS Registry Number 106560-32-1
Molecular Formula C16H29NO4SSi
Molecular Weight 359.56 g/mol

Stereochemical Considerations and Isomeric Relationships

The stereochemistry of Faropenem Related Compound 1 is complex and critical to its role as a precursor to Faropenem. The molecule possesses multiple chiral centers, and the specific spatial arrangement of its atoms is crucial for the biological activity of the final antibiotic. The key stereochemical designations are:

(2R, 3S) at the azetidinone ring.

(R) at the carbon of the ethyl side chain bearing the protected hydroxyl group.

(R) at the stereocenter in the tetrahydrofuran (B95107) ring.

These specific configurations are essential for ensuring that the subsequent synthetic steps lead to the desired stereoisomer of Faropenem, which is (5R,6S)-6-((1R)-1-hydroxyethyl)-7-oxo-3-((2R)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid. vulcanchem.com Any deviation in the stereochemistry of Faropenem Related Compound 1 would result in the formation of an undesired and likely inactive isomer of Faropenem.

Position within the Faropenem Synthetic Family Tree

Faropenem Related Compound 1 is a well-defined intermediate in the synthesis of Faropenem. Its formation is a key step that brings together the main structural components of the Faropenem core.

In a documented synthetic route, (3R,4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-[(R)-acetoxy]azetidin-2-one is reacted with R-(+)-thiotetrahydrofuryl-2-carboxylic acid. patsnap.com This condensation reaction, often catalyzed by a Lewis acid like zinc chloride, results in the formation of Faropenem Related Compound 1, which is also referred to as "Intermediate 1" in some literature. patsnap.com

From this stage, the synthesis proceeds through several more steps, including acylation and an intramolecular Wittig cyclization, to construct the fused bicyclic penem ring system. patsnap.comgoogle.com The final step in the synthesis involves the deprotection of the tert-butyldimethylsilyl group to reveal the free hydroxyl group present in the active Faropenem molecule. google.com Therefore, Faropenem Related Compound 1 sits (B43327) at a critical juncture in the synthetic pathway, representing the assembled and protected core before the final ring closure and deprotection.

Distinction from Other Faropenem Related Compounds and Degradation Products

It is important to distinguish Faropenem Related Compound 1 from other substances that are also designated as "Faropenem related compounds" or are known degradation products.

Faropenem Related Compound 2 is another process-related impurity. smolecule.com While structurally similar, it differs in the modifications made to the core structure during later synthetic stages.

Faropenem Related Compound 4 , also known as Allyl faropenem, is an allyl ester derivative of Faropenem itself. vulcanchem.com This means it has the complete, fused penem ring structure, but the carboxylic acid group is protected as an allyl ester. This is in stark contrast to Faropenem Related Compound 1, which is an intermediate with a monocyclic azetidinone ring and a silyl-protected hydroxyl group. vulcanchem.com

Furthermore, Faropenem Related Compound 1 is not a degradation product of Faropenem. The degradation of Faropenem typically occurs through the hydrolysis of the β-lactam ring, especially in the presence of moisture or certain enzymes. google.comgoogle.com This process leads to ring-opened products that are structurally distinct from the intact, protected azetidinone ring system of Faropenem Related Compound 1. The presence of the silyl (B83357) protecting group also clearly marks it as a synthetic intermediate rather than a product of degradation under physiological or environmental conditions.

Advanced Analytical Methodologies for Detection, Quantification, and Characterization

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone of impurity profiling in the pharmaceutical industry due to their high resolution and sensitivity. For Faropenem (B194159) Related Compound 1, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gel Permeation Chromatography (GPC) are pivotal.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely adopted technique for the separation, identification, and quantification of individual components in a mixture. ijpcbs.com Its application is crucial for resolving faropenem from its related substances, including Faropenem Related Compound 1. ingentaconnect.comresearchgate.netresearchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of faropenem and its impurities. ijpcbs.comingentaconnect.com In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar. This setup is highly effective for separating compounds with varying polarities, such as Faropenem and its related compounds. ijpcbs.com Several validated RP-HPLC methods have been developed for the quantitative analysis of faropenem in bulk and pharmaceutical formulations, which are also capable of separating it from its impurities. ijpcbs.com

A typical RP-HPLC system for this analysis would consist of a pump for solvent delivery, an injector, a column containing the stationary phase, a detector (commonly a UV-Vis or Photodiode Array detector), and a data acquisition system. ijpcbs.comingentaconnect.com

The choice of column chemistry is paramount for achieving optimal separation. For the analysis of faropenem and its related compounds, octadecyl silane (B1218182) (ODS) bonded silica (B1680970) gel columns, commonly known as C18 columns, are frequently employed. ijpcbs.comingentaconnect.compatsnap.comscience.gov The C18 stationary phase provides a nonpolar environment that effectively retains faropenem and its impurities, allowing for their separation based on differences in hydrophobicity. ijpcbs.comscience.gov

The selection of a specific C18 column can influence the separation due to variations in particle size, pore size, and surface coverage among different manufacturers. science.gov For instance, Inertsil C18 columns (150 mm x 4.6 mm, 5 µm particle size) have been successfully used in validated methods for faropenem analysis. ijpcbs.com Other methods have utilized Aglient Zorbax Zclipse XDB-C18 and Wakosil C-18 AR columns. researchgate.netresearchgate.net The table below summarizes various C18 columns used in the analysis of faropenem and its related substances.

Column NameDimensionsParticle SizeReference
Inertsil C18150 mm x 4.6 mm5 µm ijpcbs.com
Aglient Zorbax Zclipse XDB-C18Not SpecifiedNot Specified researchgate.net
Wakosil C-18 AR250 mm x 4.6 mm5 µm researchgate.net
C-18 analytical column250 mm x 4.6 mm5 µm ingentaconnect.com

The composition of the mobile phase is a critical parameter that is optimized to achieve the desired resolution between the main component (faropenem) and its related substances, including Faropenem Related Compound 1. ijpcbs.comingentaconnect.com The mobile phase in RP-HPLC typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijpcbs.comingentaconnect.comresearchgate.net

Optimization involves adjusting the ratio of the aqueous and organic components, the pH of the buffer, and the type and concentration of buffer salts to fine-tune the retention and selectivity of the separation. ijpcbs.comingentaconnect.comresearchgate.net For instance, a mobile phase consisting of a phosphate (B84403) buffer and methanol in a 55:45 (v/v) ratio has been used effectively. ijpcbs.com Another method employed a mixture of acetate (B1210297) buffer (pH 3.5) and methanol (65:35, v/v). researchgate.net The use of a 0.05% trifluoroacetic acid aqueous solution as the mobile phase has also been reported for the separation of faropenem and its dimeric impurities. patsnap.com The table below presents examples of mobile phases used in HPLC methods for faropenem analysis.

Aqueous PhaseOrganic PhaseRatio (Aqueous:Organic)pHReference
Phosphate bufferMethanol55:45 v/v3.8 ± 0.5 ijpcbs.com
Acetate bufferMethanol65:35 v/v3.5 researchgate.net
0.02 M Phosphoric acidAcetonitrileNot SpecifiedNot Specified researchgate.net
10mM Ammonium (B1175870) formate (B1220265) bufferAcetonitrile65:35 v/v3.5 researchgate.net
Acetate bufferAcetonitrile70:30 v/v3.5 ingentaconnect.com
0.02 mol·L-1 triethylamineAcetonitrile86:142.5 researchgate.net
0.05% Trifluoroacetic acid aqueous solutionAcetonitrileGradientNot Specified patsnap.com
Column Chemistry Selection (e.g., C18 stationary phases)

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. researchgate.net This technology offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net

UPLC methods have been developed and validated for the quantification of faropenem, demonstrating their suitability for separating the drug from its impurities and degradation products. researchgate.netresearchgate.net An ultrafast, stability-indicating RP-UPLC method was developed using a Waters Acquity UPLC system with a C18 column. researchgate.net The shorter analysis times offered by UPLC are particularly advantageous in high-throughput environments, such as in-process control and final product release testing. researchgate.net

Gel Permeation Chromatography (GPC) for Polymeric Impurities

During the synthesis and storage of faropenem, polymeric impurities can form. google.com Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is the preferred method for the determination of these high molecular weight impurities. google.compatsnap.com

GPC separates molecules based on their size in solution. A method for determining the content of faropenem polymeric impurities in faropenem sodium raw materials and preparations has been developed using GPC. google.compatsnap.com This method utilizes a gel permeation chromatography column with an exclusion molecular weight of 600-800 Daltons. google.compatsnap.com The mobile phase typically consists of an aqueous solution, and detection is performed using a UV detector. google.compatsnap.com This technique is crucial for ensuring that the levels of potentially immunogenic polymeric impurities are controlled within acceptable limits.

Mass Spectrometry (MS) Applications for Structural Elucidation and Quantification

Mass spectrometry stands as a cornerstone in the analytical workflow for Faropenem Related Compound 1, providing critical data on its molecular weight and structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the separation, detection, and quantification of Faropenem Related Compound 1 from various matrices. ijpsonline.com The method's high sensitivity and selectivity make it ideal for identifying impurities and degradation products in pharmaceutical formulations. ijpsonline.com In the analysis of faropenem and its related substances, LC-MS methods have been developed to achieve good resolution and effective separation. researchgate.net For instance, a study on faropenem sodium utilized a mobile phase consisting of an ammonium acetate and formic acid aqueous solution with acetonitrile to separate related substances. researchgate.net

LC-MS is not only used for impurity profiling but also for pharmacokinetic studies. For example, LC-MS has been employed to measure faropenem concentrations in biological fluids like dog urine, demonstrating a minimum quantification level of 10 ng/ml. nih.gov The versatility of LC-MS allows for its application across a wide range of ß-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. wur.nl

Tandem Mass Spectrometry (LC-MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of structural information by analyzing the fragmentation patterns of a selected precursor ion. lcms.cz This technique is crucial for differentiating between isomers and other degradation products that may have the same molecular weight as Faropenem Related Compound 1. The fragmentation data obtained from MS/MS analysis allows for the confirmation of the compound's backbone connectivity and the determination of its end groups. lcms.cz

LC-MS/MS has been successfully used to identify and characterize impurities in various antibiotics. researchgate.net For Faropenem Related Compound 1, this technique helps in elucidating the structure by providing detailed information about its constituent parts. vulcanchem.com The ability to generate specific product ions from a precursor ion enhances the confidence in the identification of the compound. scispace.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of Faropenem Related Compound 1. By providing an exact mass measurement, HRMS can confirm the molecular formula of the compound. For a related compound, Faropenem Related Compound 2, HRMS confirmed the molecular formula as C₂₁H₃₃NO₇SSi. smolecule.com This level of accuracy is essential for distinguishing between compounds with very similar nominal masses.

HRMS data for a related faropenem impurity, designated as Impurity 7, showed a protonated molecule [M+H]⁺ at an m/z of 440.1763, which corresponds to the calculated mass of 440.1768 for the molecular formula C₂₁H₃₃NO₅SSi. This demonstrates the power of HRMS in confirming the elemental composition and, by extension, the identity of a compound.

Hyphenated Techniques (e.g., LC-NMR-MS) in Impurity Profiling

The integration of multiple analytical techniques, known as hyphenation, offers a comprehensive approach to impurity profiling. The combination of Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS) is particularly powerful for the unambiguous identification and structural elucidation of unknown impurities. ijpsonline.com While direct application data for Faropenem Related Compound 1 is not prevalent, the principles of this technique are highly relevant.

LC-NMR allows for the online acquisition of NMR data for separated peaks from the LC column, while MS provides complementary molecular weight and fragmentation information. ijpsonline.com This combination is invaluable for characterizing complex mixtures and identifying unknown compounds without the need for time-consuming isolation. ijpsonline.com Studies on the thermal degradation of faropenem have utilized a combination of HPLC, MS, and NMR to identify degradation products, highlighting the utility of such hyphenated approaches. researchgate.net

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), play a pivotal role in the definitive structural assignment of Faropenem Related Compound 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, making it an indispensable tool for structural elucidation. Both ¹H and ¹³C NMR are used to piece together the molecular structure of Faropenem Related Compound 1.

For related faropenem impurities, ¹³C NMR has been used to identify characteristic signals, such as the β-lactam carbonyl at δ 172.8 and signals corresponding to a tert-butyl dimethylsilyl group at δ 18.2. The analysis of chemical shifts, coupling constants, and through-space interactions (via NOE experiments) allows for the complete and unambiguous assignment of the compound's stereochemistry. bhu.ac.in The combination of various NMR experiments, such as DEPT, can further aid in distinguishing between CH, CH₂, and CH₃ groups. bhu.ac.in

The structural confirmation of impurities often relies on a combination of spectral data, including MS, IR, and NMR. researchgate.net For Faropenem Related Compound 1, NMR data would be crucial in confirming the connectivity and stereochemical configuration of the molecule, which is vital for understanding its properties and potential impact.

13C NMR Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Faropenem Related Compound 1 would display characteristic absorption bands corresponding to its key structural features. Analysis of Faropenem sodium has shown characteristic peaks for the β-lactam carbonyl and hydroxyl groups, which serve as a reference. google.comgoogle.com

Table 3: Characteristic IR Absorption Bands for Faropenem Related Compound 1

Wavenumber (cm⁻¹) (Expected Range) Functional Group Vibration Type
~ 1760 - 1780 β-Lactam Carbonyl (C=O) Stretch
~ 1680 - 1715 Thioester Carbonyl (S-C=O) Stretch
~ 2850 - 3000 C-H (Aliphatic) Stretch
~ 1050 - 1150 C-O (Ether in THF ring) Stretch

The presence of a strong absorption band around 1765 cm⁻¹ is a hallmark of the strained four-membered β-lactam ring, a critical feature of all penem (B1263517) antibiotics. google.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection and Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is primarily used for the quantitative analysis of Faropenem and its impurities, often as a detector for High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net The penem chromophore in the molecule is responsible for its UV absorbance.

Studies on Faropenem sodium have determined its maximum absorbance (λmax) to be around 300 nm. researchgate.net HPLC methods for related compounds often use detection wavelengths in the range of 220 nm to 300 nm. researchgate.netgoogle.com

Beyond simple detection, UV-Vis spectrophotometry is a valuable tool for kinetic studies. By monitoring the change in absorbance at the λmax over time, the rate of formation or degradation of Faropenem Related Compound 1 can be determined under various stress conditions (e.g., pH, temperature). researchgate.net This is fundamental to understanding the compound's stability profile.

Development and Validation of Analytical Methods

The development of a robust analytical method is essential for accurately quantifying Faropenem Related Compound 1 in drug substance and product samples. Following development, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. ich.orgulisboa.pt Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target impurity.

Specificity and Selectivity Studies

Specificity is a critical validation parameter that demonstrates the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be present. ich.orgeuropa.eu For an impurity quantification method, this means the procedure must be able to distinguish and separate Faropenem Related Compound 1 from the active pharmaceutical ingredient (API), other process impurities, and any potential degradation products.

Specificity is typically established using HPLC by demonstrating baseline separation between all relevant peaks.

Peak Resolution: The method must show adequate resolution between the peak for Faropenem Related Compound 1 and the peaks for Faropenem and other known impurities.

Forced Degradation: To prove stability-indicating capability, the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light). The analytical method must be able to separate the intact analyte peak from the peaks of any degradation products that are formed. columbiapharma.com

Peak Purity Analysis: Using a photodiode array (PDA) detector, peak purity analysis can be performed to confirm that the analyte peak is spectrally pure and not co-eluting with other substances.

Table 4: Typical Components in a Specificity Study for Faropenem Related Compound 1

Sample Component Purpose
Faropenem (API) To ensure separation from the main component.
Faropenem Related Compound 1 The target analyte for quantification.
Other known Faropenem impurities To demonstrate selectivity against all known related substances.
Placebo / Excipients To show no interference from the formulation matrix.

By successfully validating the method for specificity, analysts can be confident that the measured quantity of Faropenem Related Compound 1 is accurate and free from interference. europa.eucolumbiapharma.com

Linearity and Calibration Range

Linearity studies are crucial for establishing a direct, proportional relationship between the concentration of an analyte and the analytical signal. For Faropenem Related Compound 1, High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique. The linearity of an analytical method is determined by preparing a series of solutions of known concentrations and plotting the instrumental response against the concentration. The correlation coefficient (r²) is a key metric, with a value close to 1.0 indicating a strong linear relationship.

In the analysis of faropenem and its related compounds, a variety of linear ranges have been established depending on the specific method and instrumentation. For instance, a validated RP-HPLC method for faropenem demonstrated linearity in the range of 80-600 μg/mL. ijpcbs.com Another stability-indicating LC method for faropenem was linear in the range of 5–75 µg/mL with a correlation coefficient (r) of 0.9999. researchgate.net A separate study using a UV spectrophotometric method established a linearity range of 10-50 µg/ml for faropenem sodium. researchgate.net For an ultrafast, stability-indicating RP-UPLC method, the linearity range for faropenem was found to be 5–50μg/mL, with a linear regression analysis of the calibration plot showing a good linear relationship with r² = 0.9999. researchgate.net

Table 1: Examples of Linearity and Calibration Ranges for Faropenem Analytical Methods

Method Analyte Linearity Range (µg/mL) Correlation Coefficient (r or r²)
RP-HPLC Faropenem 80 - 600 Not Specified
Stability-Indicating LC Faropenem 5 - 75 r = 0.9999
UV Spectrophotometry Faropenem Sodium 10 - 50 Not Specified
RP-UPLC Faropenem 5 - 50 r² = 0.9999
First-Derivative Spectrophotometry Faropenem 2.5 - 300 r = 0.9989

This table is generated based on data from multiple sources for illustrative purposes.

Sensitivity Assessment (Limit of Detection, LOD; Limit of Quantitation, LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. npra.gov.my These parameters are critical for the analysis of impurities, which are often present at very low levels.

The ICH guidelines provide several approaches for determining LOD and LOQ, including methods based on visual evaluation, signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve. sepscience.com For a first-derivative spectrophotometric method for faropenem, the LOD and LOQ were reported to be 0.16 and 0.46 μg/mL, respectively. researchgate.net In another study involving the analysis of β-lactam residues in milk, the estimated LODs were in the range of 0.0090-1.5 μg kg-1, while LOQs ranged from 0.030 to 5.0 μg kg-1. teagasc.ie

Table 2: LOD and LOQ Values from Various Analytical Methods for Penem Antibiotics

Method Analyte(s) LOD LOQ
First-Derivative Spectrophotometry Faropenem 0.16 µg/mL 0.46 µg/mL
LC-MS/MS β-Lactam Residues in Milk 0.0090 - 1.5 µg/kg 0.030 - 5.0 µg/kg
HPLC-UV Penicillin G, Oxacillin, Cloxacillin in Beef and Milk 1 - 2 ng/mL 3 - 7 ng/mL
UPLC-MS/MS Cephalosporins and Penicillins in Animal Tissues Not Specified 0.06 - 9 µg/kg
Capillary Electrophoresis Doripenem (B194130) 2.58 µg/mL 7.89 µg/mL

This table is generated based on data from multiple sources for illustrative purposes.

Accuracy and Precision Determinations

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are fundamental to method validation. Accuracy is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of recovery is calculated. Precision is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision).

For a stability-indicating LC method for faropenem, recovery was found to be in the range of 97.9% to 101.3%. researchgate.net Another study on faropenem sodium reported recovery studies in the range of 99.34-101.24%. researchgate.net The precision of this method was demonstrated by a relative standard deviation (RSD) of less than ±2% and a coefficient of variance of less than ±1%. researchgate.net A separate study on doripenem, a related carbapenem (B1253116), showed satisfactory intra-day and inter-day precision with an RSD of 0.80% and a mean recovery of 101.86%. ingentaconnect.com

Table 3: Accuracy and Precision Data for Penem Antibiotic Analysis

Method Analyte Accuracy (% Recovery) Precision (RSD %)
Stability-Indicating LC Faropenem 97.9 - 101.3 0.68 - 2.13
UV Spectrophotometry Faropenem Sodium 99.34 - 101.24 < 2
Capillary Electrophoresis Doripenem 101.86 0.80
HPLC-UV Penicillin G, Oxacillin, Cloxacillin > 85 < 2

This table is generated based on data from multiple sources for illustrative purposes.

Robustness and Ruggedness Testing

Robustness and ruggedness are measures of a method's capacity to remain unaffected by small, deliberate variations in method parameters. ut.ee Robustness typically examines the influence of internal factors such as mobile phase composition, pH, flow rate, and column temperature. ut.ee Ruggedness assesses the method's performance under external variations like different instruments, analysts, or laboratories. ut.ee

The robustness of an analytical method for doripenem was confirmed using a Plackett–Burman experimental design, which demonstrated the assay's reliability. ingentaconnect.com For a validated HPLC method for faropenem, robustness was evaluated by making small, deliberate changes to the chromatographic conditions. ajptr.com These studies are essential to ensure that the method is reliable for routine use in a quality control environment.

Stability-Indicating Method Development

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development of such methods is a regulatory requirement and is crucial for assessing the stability of a drug substance and drug product over time. axios-research.com

For faropenem, stability-indicating methods have been developed by subjecting the drug to stress conditions such as acidic and alkaline hydrolysis, oxidation, photolysis, and thermal degradation. researchgate.netresearchgate.net For instance, faropenem has been shown to be particularly labile under neutral and alkaline hydrolytic conditions. researchgate.net One study utilized a C-8 column with a gradient mobile phase of ammonium acetate buffer and acetonitrile for the separation of faropenem from its degradation products. researchgate.net Another stability-indicating LC method used an isocratic mobile phase of acetate buffer and methanol to separate faropenem from its degradation products. researchgate.net These studies are vital for understanding the degradation pathways of faropenem and ensuring that the analytical method can resolve Faropenem Related Compound 1 from the parent drug and other potential degradants. asm.org

Impurity Profiling and Research into Control Strategies

Comprehensive Impurity Profiling Studies

Impurity profiling is a crucial process in the development of pharmaceuticals, involving the identification, characterization, and quantification of impurities in the drug substance.

Identification and Characterization of Process-Related Impurities including Faropenem (B194159) Related Compound 1

Faropenem Related Compound 1 is recognized as a process-related impurity and a synthetic intermediate in the production of Faropenem. Its chemical identity has been established through various analytical techniques.

The designation "Related Compound 1" suggests it was one of the initial significant impurities discovered during the development and scaling up of Faropenem production. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have increasingly mandated thorough impurity profiling for new drug applications, which led to the systematic characterization of such compounds.

Below is a table summarizing the key identification details for Faropenem Related Compound 1:

IdentifierValue
Systematic Name S-((2R,3S)-3-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl) (R)-tetrahydrofuran-2-carbothioate
CAS Number 106560-32-1 clearsynth.comveeprho.comchemicalbook.com
Molecular Formula C16H29NO4SSi
Molecular Weight 359.56 g/mol

The structure of Faropenem Related Compound 1 features a tert-butyldimethylsilyl protecting group on the hydroxyl function, indicating its likely origin as a synthetic intermediate where this group is used to prevent unwanted side reactions. The presence of the tetrahydrofuran-2-carbothioate moiety is also a key structural feature.

Degradation Product Profiling in Forced Degradation and Stability Studies

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions, thus helping to establish the stability-indicating nature of analytical methods. Studies on Faropenem have shown its susceptibility to degradation under conditions such as hydrolysis, oxidation, and heat. vulcanchem.comresearchgate.net

While specific data detailing the formation of Faropenem Related Compound 1 in forced degradation studies is not extensively available in the provided results, the general degradation pathways of Faropenem have been investigated. For instance, Faropenem Impurity 7 is known to be a degradation product formed under acidic hydrolysis, oxidative stress, and thermal degradation. vulcanchem.com These studies typically involve subjecting the drug substance to conditions like:

Acidic and Alkaline Hydrolysis: Treatment with hydrochloric acid or sodium hydroxide (B78521). vulcanchem.comingentaconnect.com

Oxidative Degradation: Exposure to hydrogen peroxide. vulcanchem.comingentaconnect.com

Thermal Degradation: Heating the drug substance. vulcanchem.comnih.gov

Photolytic Degradation: Exposure to light. ingentaconnect.com

The stability of Faropenem in the solid state has also been examined, indicating that the fusion of the β-lactam and thiazolidine (B150603) rings contributes to a lower susceptibility to degradation in dry air and at increased relative humidity. nih.gov

Quantification of Faropenem Related Compound 1 in Research Samples

The quantification of impurities is a critical step in quality control. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. patsnap.compatsnap.comgoogle.com For Faropenem and its impurities, various HPLC methods have been developed. These methods often utilize a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724). ingentaconnect.com

While the search results confirm that Faropenem Related Compound 1 is available as a reference standard for use in analytical method development and validation, specific quantitative data from research samples is not detailed. clearsynth.comveeprho.com The availability of such standards is crucial for accurate quantification in Abbreviated New Drug Applications (ANDA) and during commercial production. clearsynth.com

Research into Strategies for Mitigation and Control

Controlling the level of impurities is a key challenge in pharmaceutical manufacturing. Research has focused on optimizing synthetic processes to minimize the formation of unwanted compounds.

Process Optimization in Synthesis to Minimize Formation

The formation of process-related impurities like Faropenem Related Compound 1 can be minimized by carefully controlling the reaction conditions and purification processes. Research into the synthesis of Faropenem has aimed at improving yield and purity while reducing costs and environmental impact.

One approach involves a one-step synthesis method for Faropenem sodium, which is claimed to reduce the amount of catalyst used and result in a product with fewer impurities. patsnap.comgoogle.com This method utilizes a two-phase mixed system of an organic solvent and water. patsnap.com By optimizing the reaction conditions, such as temperature and the choice of reagents, the formation of byproducts can be controlled. google.com

The purification of intermediates is also a critical step. For example, ensuring the high purity of key intermediates can lead to a final product that is substantially free of impurities. quickcompany.in Establishing methods to determine the content of polymeric impurities is also vital for quality control. patsnap.compatsnap.comgoogle.com

Development of Purification Techniques for Removal (e.g., chromatographic purification, specific scavenging reagents)

The removal of process-related impurities and degradation products such as Faropenem Related Compound 1 is a critical step in the manufacturing of high-purity Faropenem. Research has focused on several methods, primarily chromatographic techniques and innovative crystallization processes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the analysis and purification of Faropenem and its impurities. google.com Reversed-phase HPLC (RP-HPLC) methods are frequently developed as stability-indicating assays, capable of separating the main component from its degradation products. researchgate.netresearchgate.net For preparative purposes, chromatographic purification can be scaled up to isolate or remove specific impurities. researchgate.net Gel permeation chromatography has also been explored for measuring polymeric impurities in Faropenem sodium, utilizing a molecular sieve mechanism to separate larger molecules. google.com

Another effective purification strategy involves controlled crystallization. A patented method for purifying Faropenem sodium hydrate (B1144303) involves dissolving the crude product in a lower alcohol solvent at low temperatures (-20 °C to 40 °C), followed by decoloration with activated carbon. google.com After adding a small amount of water, the alcohol is removed via vacuum concentration at low temperature. The pure product is then crystallized by adding the residue to a ketone-based insoluble solvent. google.com This low-temperature process has been shown to significantly increase the crystallization yield to over 90%. google.com

Table 1: Chromatographic Conditions for Faropenem Impurity Analysis

Parameter Method 1: RP-HPLC researchgate.net Method 2: Gel Chromatography google.com
Column SGE Wakosil C-18 AR (250 mm x 4.6 mm, 5 µm) Sephadex G-10

| Mobile Phase | Acetate (B1210297) buffer (pH 3.5) and Methanol (B129727) (65:35 v/v) | A: Aqueous solution (pH 5.0-8.5, 0.01-0.2 mol/L) B: Water or dilute SDS/glycine solution | | Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | | Detection | UV at 305 nm | UV at 210-300 nm | | Application | Stability-indicating assay for bulk drug and formulations | Determination of polymeric impurities |

Investigation of Stability Enhancement Strategies impacting Impurity Formation

Preventing the formation of Faropenem Related Compound 1 and other degradation impurities is intrinsically linked to enhancing the stability of the Faropenem molecule itself. Faropenem is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and heat. researchgate.net Therefore, research into stability enhancement focuses on mitigating these degradation pathways.

The stability of Faropenem is significantly influenced by its chemical structure. The fusion of the β-lactam and thiazolidine rings reduces intra-ring stress, making it less susceptible to degradation compared to some other β-lactams. nih.gov However, it is still vulnerable, particularly to hydrolysis of the β-lactam ring. vulcanchem.commdpi.com Studies have shown that Faropenem is unstable in conditions of hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress. researchgate.net

Formulation strategies play a key role in enhancing stability. The inclusion of stabilizing agents in the pharmaceutical composition can prevent degradation. For example, incorporating an α,ω-diamineacetate compound, such as disodium (B8443419) edetate, into a Faropenem sodium formulation has been shown to improve its stability in aqueous solutions. epo.org This is believed to occur through the chelation of heavy metal ions that can catalyze degradation reactions. epo.org

Control of pH is another critical factor. The rate of degradation, particularly hydrolytic cleavage of the β-lactam ring, is often pH-dependent. vulcanchem.comijpsr.com Maintaining the pH of a solution within an optimal range is a common strategy to enhance stability during both manufacturing and storage. ijpsr.com For solid-state stability, controlling humidity and temperature is essential, as studies indicate that increased relative humidity and elevated temperatures accelerate the degradation of Faropenem. nih.govgoogle.com

Table 2: Factors Influencing Faropenem Stability and Impurity Formation

Factor Impact on Stability Control Strategy Reference
pH Susceptible to acidic and alkaline hydrolysis Formulation with buffering agents; pH control during synthesis vulcanchem.comijpsr.com
Temperature Degradation accelerates at elevated temperatures (e.g., 60°C) Low-temperature processing and storage google.comnih.govgoogle.com
Moisture/Humidity Increased degradation in high humidity environments Strict moisture control during manufacturing and storage nih.gov
Oxidation Susceptible to oxidative degradation Use of antioxidants; packaging under inert gas researchgate.netvulcanchem.com
Metal Ions Can catalyze degradation reactions Addition of chelating agents like disodium edetate epo.org

Theoretical and Computational Approaches for Predicting Impurity Formation and Stability

Theoretical and computational chemistry offers powerful tools for understanding and predicting the formation of impurities like Faropenem Related Compound 1. These methods can provide insights into reaction mechanisms, molecular stability, and degradation pathways at an atomic level, complementing experimental data.

Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), have been used to analyze the molecular structure of Faropenem. nih.gov These studies help in estimating the intra-ring stresses of the fused β-lactam and thiazolidine ring system. nih.gov By calculating the strain and reactivity of different bonds within the molecule, researchers can predict which bonds are most likely to break under stress, leading to the formation of specific degradation products. This theoretical analysis supports experimental findings that the unique fused-ring structure of penems contributes to their relative stability. nih.gov

Computational models can also be used to explore the complex interactions between Faropenem and other molecules, such as enzymes or excipients. Studies on the reaction of Faropenem with various β-lactamases have used crystallographic and NMR analysis to identify multiple degradation products, including imines and enamines formed after the opening of the β-lactam ring. nih.gov While focused on enzymatic degradation, these detailed structural studies provide a library of potential degradation pathways that could be triggered by other chemical means. The finding that different enzymes can lead to different product profiles, such as with or without the opening of the C2 tetrahydrofuran (B95107) ring, highlights the complexity of Faropenem's degradation and the power of combining analytical and computational approaches to understand it. nih.gov

Furthermore, pharmacometabonomic approaches, which use metabolic profiling and statistical modeling, have been employed to predict the pharmacokinetic variations of Faropenem. nih.gov In one study, a partial least squares strategy was used to screen for biomarkers that could predict drug concentration parameters. nih.gov This type of computational modeling, which links chemical structures to biological outcomes, could potentially be adapted to predict the formation of impurities based on the metabolic profile of a system or to understand the impact of process parameters on impurity generation.

Table 3: Application of Theoretical and Computational Methods

Method Application Findings/Insights Reference
Density Functional Theory (DFT) Estimation of intra-ring stress and spectral interpretation The fused ring system of Faropenem reduces intra-ring stress, leading to lower susceptibility to degradation. nih.gov
Crystallography & NMR Spectroscopy Analysis of degradation products from enzymatic reactions Revealed multiple degradation pathways, including the formation of imine and enamine products with and without opening of the tetrahydrofuran ring. nih.gov
Pharmacometabonomic Modeling Prediction of pharmacokinetic parameters from metabolic profiles Identified potential endogenous biomarkers to predict individual drug response, showcasing the utility of predictive modeling. nih.gov

Research Perspectives and Future Directions

Development of More Sensitive and Selective Analytical Platforms for Trace Analysis

The accurate detection and quantification of Faropenem (B194159) Related Compound 1 at trace levels are paramount for quality control and regulatory compliance in Faropenem production. vulcanchem.com Future research is focused on enhancing the sensitivity and selectivity of analytical methods to meet increasingly stringent regulatory limits, which are often set at or below 0.15%. vulcanchem.com

Current state-of-the-art techniques include High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or Diode-Array Detection (DAD). vulcanchem.comresearchgate.net Stability-indicating HPLC methods are crucial for separating the main active pharmaceutical ingredient (API) from its impurities and degradation products. researchgate.net For instance, a validated reverse-phase HPLC method can achieve baseline separation of Faropenem and its related substances.

Looking ahead, the development is moving towards more powerful platforms:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and specificity compared to HPLC-UV. vulcanchem.com It not only quantifies trace impurities but also provides structural confirmation through fragmentation patterns, which is essential for unequivocally identifying compounds like Faropenem Related Compound 1. vulcanchem.comcymitquimica.com The development of LC-MS/MS methods for routine quality control, rather than just characterization, is a key future direction. researchgate.net

Supercritical Fluid Chromatography (SFC): As a greener alternative to normal and reversed-phase LC, SFC uses supercritical CO2 as the main mobile phase, reducing organic solvent consumption. Research into developing SFC methods could provide faster, more efficient, and environmentally friendly analysis of Faropenem and its impurities.

Advanced Spectroscopic Methods: While Nuclear Magnetic Resonance (NMR) spectroscopy is vital for the structural elucidation of reference standards, future advancements may see its application in quantitative analysis (qNMR) for impurity profiling without the need for a specific reference standard for every single impurity. cymitquimica.com

Interactive Table:

Analytical PlatformPrincipleApplication in Trace AnalysisFuture Direction
HPLC/UPLC-UV Chromatographic separation followed by UV absorbance detection.Gold standard for quantification of impurities at trace levels (≤0.1%). Used in routine QC and stability studies. vulcanchem.comvulcanchem.comOptimization of column chemistries and mobile phases for higher resolution and faster run times.
LC-MS/MS Chromatographic separation coupled with mass analysis of parent and fragment ions.Provides structural confirmation and highly sensitive quantification, distinguishing impurities from isobaric compounds. vulcanchem.comresearchgate.netIncreased adoption in routine QC environments; development of multi-residue methods for simultaneous analysis of all potential impurities.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Primary tool for structural elucidation of isolated impurities to create reference standards. cymitquimica.comDevelopment of quantitative NMR (qNMR) for direct impurity quantification in bulk API samples.

Advanced Computational Modeling for Predicting Formation Pathways and Reactivity

Computational chemistry offers powerful tools to predict the formation of impurities like Faropenem Related Compound 1, providing insights that are difficult to obtain through experiments alone. Future research will increasingly leverage these models to build a more profound understanding of reaction mechanisms and degradation pathways.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid models are particularly useful for studying enzyme-catalyzed reactions. They can simulate the interaction of Faropenem precursors within an enzyme's active site, predicting how side reactions might lead to impurity formation. acs.org For example, QM/MM simulations have been used to understand carbapenem (B1253116) hydrolysis by β-lactamase enzymes, revealing subtle changes in hydrogen bonding that influence reaction efficiency. acs.org This approach could be adapted to model the final cyclization step in Faropenem synthesis, predicting the likelihood of incomplete reactions or side products forming Faropenem Related Compound 1.

Density Functional Theory (DFT): DFT calculations are used to analyze the electronic structure, stability, and reactivity of molecules. researchgate.net This method can be applied to Faropenem Related Compound 1 to predict its stability under various stress conditions (e.g., pH, temperature, oxidation). By calculating the energy barriers for different degradation pathways, researchers can identify the conditions most likely to lead to its formation, guiding the development of more robust manufacturing and storage protocols. researchgate.net

Machine Learning (ML) in Predictive Chemistry: An emerging area involves using machine learning models trained on large datasets of chemical reactions to predict reaction outcomes. A tree-based ensemble ML model, for instance, has been used to learn and predict activation barriers in enzymatic reactions. researchgate.net In the future, such models could be used to rapidly screen different synthetic routes and reaction conditions to find those that minimize the formation of Faropenem Related Compound 1 and other impurities.

Interactive Table:

Modeling TechniquePrincipleApplication to Faropenem Related Compound 1
QM/MM Simulations A hybrid method treating a small, reactive part of a system (e.g., active site) with quantum mechanics and the larger environment with molecular mechanics.Modeling enzymatic steps in synthesis to predict side reactions; simulating interactions with β-lactamases to understand degradation. acs.orgresearchgate.net
Density Functional Theory (DFT) A quantum mechanical method to investigate the electronic structure of many-body systems.Calculating the relative stability of Faropenem and its impurities; predicting reactivity and degradation pathways under various stress conditions. researchgate.net
Machine Learning (ML) Algorithms that learn patterns from data to make predictions.Predicting reaction outcomes and impurity profiles based on different synthetic parameters; accelerating the discovery of cleaner synthetic routes. researchgate.net

Elucidation of Novel Faropenem Related Compounds and Their Mechanistic Origins

The study of well-characterized impurities like Faropenem Related Compound 1 is a gateway to discovering and understanding other, less prevalent impurities. A comprehensive impurity profile is a regulatory expectation and a critical component of drug safety assurance.

Forced degradation studies are a cornerstone of this research. By subjecting Faropenem to harsh conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress, researchers can purposefully generate degradation products. researchgate.net Analytical techniques like LC-MS/MS are then used to separate and identify these newly formed compounds. vulcanchem.com

Recent research has shown that the interaction of Faropenem with various β-lactamase enzymes can lead to multiple degradation products. nih.gov Studies with enzymes like KPC-2 and VIM-2 have revealed that the tetrahydrofuran (B95107) (THF) ring of Faropenem can open, leading to novel alkene products. nih.gov In other cases, the THF ring remains intact, but different imine and enamine products are formed. nih.gov The specific product profile can be enzyme-dependent, highlighting the complexity of biological degradation pathways. nih.gov

Future work in this area will focus on:

Systematically characterizing the minor impurities observed in manufacturing batches that are currently designated as "unknown."

Using advanced analytical techniques like 2D-NMR to elucidate the complex structures of novel degradation products.

Investigating the mechanistic origins of each impurity, whether it arises from the synthetic route (process-related) or from degradation of the final molecule (degradant). Understanding these origins is key to implementing effective control strategies.

Impact of Green Chemistry Principles on Impurity Minimization in Penem (B1263517) Synthesis

Green chemistry, which focuses on designing chemical processes to reduce or eliminate hazardous substances, offers a promising framework for minimizing impurities in pharmaceutical manufacturing. wikipedia.orgnews-medical.net Applying these principles to the synthesis of penems can lead to cleaner reaction profiles and lower levels of impurities like Faropenem Related Compound 1. nih.gov

Key green chemistry principles and their potential application include:

Prevention: The most important principle is to prevent waste (including impurities) from being formed in the first place. wikipedia.org This involves optimizing reaction conditions (temperature, pressure, pH) to favor the desired product over side reactions that form impurities.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This inherently reduces byproducts.

Use of Catalysis: The use of highly selective catalysts can improve yields and reduce the formation of impurities. news-medical.net In Faropenem synthesis, research into more efficient catalysts for the final deprotection and cyclization steps could significantly reduce process-related impurities. Furthermore, developing methods for the efficient removal of residual catalysts, such as palladium, is also a key area of research to prevent heavy metal contamination. acs.orggoogle.com

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives (e.g., water, supercritical fluids, or bio-based solvents) can change reaction kinetics and selectivity, potentially reducing impurity formation. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy costs and can also minimize thermally-induced degradation and side reactions. news-medical.net For instance, using low-temperature crystallization during final purification can enhance impurity removal.

Interactive Table:

Green Chemistry PrincipleApplication in Penem Synthesis for Impurity Minimization
Prevention Optimizing reaction conditions to prevent side reactions and degradation. wikipedia.org
Atom Economy Designing synthetic routes that generate fewer byproducts.
Catalysis Using selective catalysts to improve yield and reduce side products; efficient removal of catalyst residues. news-medical.netacs.org
Safer Solvents Employing environmentally benign solvents that may also improve reaction selectivity. nih.gov
Energy Efficiency Using ambient temperature/pressure and low-temperature purification to prevent thermal degradation. news-medical.net

Development of Reference Standards for Emerging Faropenem Impurities

As analytical methods become more sensitive and novel related compounds are identified, there is a critical and ongoing need for high-quality, well-characterized reference standards. These standards are indispensable for the validation of analytical methods and for the accurate quantification of impurities in routine quality control. aquigenbio.comclearsynth.com

The development of a reference standard is a multi-step process:

Synthesis and Isolation: The impurity must be synthesized, often through a targeted route, or isolated from enriched API batches.

Purification: The isolated compound must be purified to a very high degree, typically >95% or higher, using techniques like preparative HPLC. vulcanchem.com

Structural Elucidation and Characterization: The identity and structure of the purified compound must be unequivocally confirmed using a suite of analytical techniques, including NMR (¹H, ¹³C, 2D), mass spectrometry, and FT-IR spectroscopy. cymitquimica.com

Certification: The final reference standard is supplied with a comprehensive Certificate of Analysis that documents its identity, purity, and other relevant properties. vulcanchem.com

Pharmaceutical reference standard suppliers play a crucial role in making these materials available for research and quality control. synzeal.comaxios-research.com The future in this field involves not only creating standards for newly identified process impurities and degradants but also ensuring their traceability to international pharmacopeial standards where applicable (e.g., USP, EP), which is essential for global pharmaceutical development and trade. aquigenbio.com

Q & A

Q. What are the standard analytical methods for characterizing Faropenem Related Compound 1, and how can researchers ensure reproducibility?

To characterize Faropenem Related Compound 1, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation . Accelerated stability studies under varying pH, temperature, and humidity conditions are critical for validating physicochemical properties . Reproducibility requires detailed experimental protocols, including solvent systems, column specifications (e.g., C18 for HPLC), and calibration standards. For novel compounds, full spectral data (¹H/¹³C NMR, IR) and elemental analysis must be provided to confirm identity and purity .

Q. How should researchers design a study to evaluate the stability of Faropenem Related Compound 1 in biological matrices?

Stability studies should follow ICH guidelines, testing degradation under stress conditions (e.g., oxidative, thermal, hydrolytic). Use validated bioanalytical methods (e.g., LC-MS/MS) to quantify degradation products. Include controls for matrix effects (e.g., plasma proteins) and assess short-term (room temperature) vs. long-term (-80°C) stability. Document time points, storage conditions, and statistical thresholds for acceptable degradation (e.g., ±15% deviation from baseline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data between Faropenem Related Compound 1 and other β-lactams in enzyme inhibition studies?

Contradictions in kinetic data (e.g., acylation rates or hydrolysis constants) may arise from enzyme isoform specificity or experimental conditions. For example, LdtMt1 exhibits a 4-fold higher hydrolysis rate with faropenem than meropenem, but faster acylation with faropenem . To address discrepancies:

  • Perform side-by-side assays under identical conditions (pH, temperature, enzyme concentration).
  • Use stopped-flow kinetics to capture transient intermediates.
  • Validate findings with structural studies (e.g., X-ray crystallography) to compare binding modes.
  • Incorporate statistical models (e.g., Michaelis-Menten nonlinear regression) to account for variability .

Q. What methodological considerations are critical when designing clinical trials to evaluate resistance development against Faropenem Related Compound 1?

Clinical trials must address:

  • Population : Patients with specific infections (e.g., urinary tract infections) where faropenem is indicated.
  • Intervention/Comparison : Dose-ranging studies vs. existing β-lactams (e.g., meropenem) to assess efficacy and resistance rates.
  • Outcomes : Monitor post-treatment colonization, recurrence rates, and resistance markers (e.g., bla genes) via PCR or whole-genome sequencing .
  • Time Frame : Include follow-up periods (e.g., 30–90 days post-treatment) to track resistance emergence.
    Adhere to the PICOT framework to ensure clarity and alignment with regulatory standards .

Q. How can researchers optimize experimental protocols to study carbapenem cross-resistance linked to Faropenem Related Compound 1 exposure?

  • In vitro models : Use gradient MIC strips or chemostat cultures to simulate sub-inhibitory antibiotic pressure.
  • Genomic analysis : Perform transcriptomic profiling (RNA-seq) to identify upregulated resistance pathways (e.g., efflux pumps, target modifications).
  • Enzymatic assays : Compare hydrolysis kinetics of carbapenems (imipenem, meropenem) in the presence of faropenem-derived resistance mutations .
  • Ethical compliance : Ensure studies align with FINER criteria (Feasible, Novel, Ethical, Relevant) to address public health priorities .

Methodological Guidelines for Data Interpretation

  • Addressing conflicting results : Use systematic reviews (PRISMA guidelines) to synthesize preclinical and clinical data, highlighting gaps in faropenem research .
  • Statistical rigor : Apply multivariate analysis to distinguish between intrinsic variability and significant resistance trends.
  • Reproducibility : Share raw data and protocols via repositories (e.g., Zenodo) to enable independent validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.